6-Bromobenzothiazole-2-sulfonic acid is a chemical compound with the molecular formula . This compound is characterized by the presence of a bromine atom at the 6th position and a sulfonic acid group at the 2nd position of the benzothiazole ring. It is notable for its applications across various fields, including organic chemistry, medicinal chemistry, and industrial processes. The compound serves as a versatile building block in the synthesis of more complex organic molecules and has potential biological activity, making it a subject of interest in scientific research.
6-Bromobenzothiazole-2-sulfonic acid is derived from benzothiazole, a heterocyclic compound that contains both sulfur and nitrogen. The classification of this compound falls under sulfonic acids due to the presence of the sulfonic acid functional group (). Its derivatives are often utilized in dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis.
The synthesis of 6-bromobenzothiazole-2-sulfonic acid typically involves two main steps: bromination of benzothiazole followed by sulfonation.
The molecular structure of 6-bromobenzothiazole-2-sulfonic acid features:
6-Bromobenzothiazole-2-sulfonic acid can undergo several types of chemical reactions:
The mechanism of action for 6-bromobenzothiazole-2-sulfonic acid involves its interaction with biological molecules. The presence of both bromine and sulfonic acid groups enhances its reactivity:
6-Bromobenzothiazole-2-sulfonic acid has diverse applications:
This compound's versatility underscores its significance in both industrial applications and scientific research.
Benzothiazole emerged as a privileged scaffold in medicinal chemistry during the mid-20th century, with significant pharmacological advancements occurring over the past five decades. The structural uniqueness of benzothiazole—comprising a benzene ring fused with a thiazole ring—confers remarkable electronic properties and binding versatility to biological targets. Early research focused on simple derivatives like 2-aminobenzothiazoles, which demonstrated promising neuroprotective and cerebrovascular activities. This led to the development of patented therapeutic agents such as riluzole (approved for amyotrophic lateral sclerosis) and various cerebroprotective compounds described in patent US4826860A [6]. The evolution accelerated with the discovery that substituted benzothiazoles exhibited potent, selective antitumor activity against human-derived breast, colon, ovarian, and renal cell lines at nanomolar concentrations, confirming their status as a unique mechanistic class distinct from conventional chemotherapeutics [8]. This historical trajectory underscores the scaffold's transition from simple heterocyclic curiosity to a cornerstone of rational drug design.
Table 1: Key Milestones in Benzothiazole Drug Development
Time Period | Development Phase | Key Advancements | Representative Compounds |
---|---|---|---|
1970s-1980s | Early Exploration | Discovery of neuroprotective properties | Simple 2-aminobenzothiazoles |
1990s-2000s | Therapeutic Expansion | FDA approval of riluzole (1995); Anticancer SAR studies | Riluzole; CJM-126 derivatives |
2010s-Present | Molecular Diversification | Click chemistry applications; Antibiofilm agents | 2-Azidobenzothiazoles; Sulfonic acid derivatives |
6-Bromobenzothiazole-2-sulfonic acid represents a strategically functionalized derivative where bromo and sulfonic acid groups create synergistic effects for molecular interactions. The sulfonic acid moiety significantly enhances water solubility—a critical pharmacokinetic parameter often problematic for parent benzothiazoles—while the bromine atom at the C6 position serves as a versatile handle for further structural diversification through cross-coupling reactions [3] [7]. This dual functionality establishes the compound as a "privileged scaffold" with demonstrated utility across multiple therapeutic domains. In antibacterial development, derivatives synthesized from this core structure have shown potent activity against clinically relevant pathogens. Compound 2d (synthesized from 2-azidobenzothiazole intermediates) exhibited significant antibacterial activity against Enterococcus faecalis and Staphylococcus aureus with MIC values of 8 μg/mL, outperforming many conventional antibiotics against these Gram-positive pathogens [3] [7]. Beyond direct bioactivity, the scaffold serves as a precursor for click chemistry applications, enabling efficient generation of triazole-linked hybrids with enhanced target affinity through copper-catalyzed azide-alkyne cycloadditions [7].
Table 2: Bioactivity Profile of Benzothiazole Derivatives Derived from 6-Bromo-2-Sulfonic Acid Precursors
Derivative Class | Therapeutic Area | Key Activity Metrics | Mechanistic Insights |
---|---|---|---|
2-Azidobenzothiazoles | Antibacterial | MIC 8 μg/mL (E. faecalis, S. aureus) | Biofilm disruption below MIC |
Triazole-Benzothiazole Hybrids | Broad-spectrum antimicrobial | MIC 3.12 μg/mL (Gram+/-) | Enhanced membrane penetration |
Anticancer Derivatives | Oncology | Nanomolar cytotoxicity | Aryl hydrocarbon receptor agonism |
The strategic incorporation of sulfonic acid and bromine substituents at the C2 and C6 positions respectively induces profound effects on the physicochemical and pharmacological properties of the benzothiazole core. The sulfonic acid group (-SO₃H) dramatically enhances water solubility and influences ionization state across physiological pH ranges, thereby improving bioavailability parameters often limiting for hydrophobic parent compounds. This polar group also facilitates electrostatic interactions with target biomolecules, particularly in enzyme active sites containing basic amino acid residues [6] [8]. Meanwhile, the bromine atom serves dual roles: (1) as a steric and electronic modulator of aromatic system reactivity, and (2) as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) enabling efficient diversification. Position-specific effects are crucial—the C6 bromo substituent exerts greater influence on DNA intercalation potential and topoisomerase inhibition compared to other positions, as confirmed through comparative SAR studies [8]. Environmental degradation studies reveal that these substituents also affect environmental fate: benzothiazole sulfonates undergo transformation via hydroxylation pathways, while brominated analogs demonstrate altered metabolic processing in biological systems, potentially influencing their pharmacokinetic profiles [8].
Table 3: Electronic and Steric Effects of Key Substituents
Substituent | Position | Electronic Effect | Steric Contribution | Biological Consequence |
---|---|---|---|---|
Sulfonic Acid (-SO₃H) | C2 | Strong electron-withdrawing | Moderate bulk | Enhanced solubility; Target recognition |
Bromo (-Br) | C6 | Moderate electron-donating | Significant van der Waals radius | Improved membrane penetration; Cross-coupling site |
Methoxy (-OCH₃) | C5/C6 | Resonance donation | Moderate bulk | Altered metabolism (CYP450 interactions) |
Methylthio (-SCH₃) | C6 | Weak donation | Significant bulk | Increased lipophilicity |
The synergistic interplay between these substituents creates a multifunctional scaffold capable of addressing contemporary drug discovery challenges. The sulfonic acid group counterbalances the hydrophobicity imparted by the brominated aromatic system, while the C-Br bond provides a strategic point for late-stage functionalization—enabling medicinal chemists to rapidly generate diverse libraries for high-throughput screening. This adaptability explains the privileged status of 6-bromobenzothiazole-2-sulfonic acid in the rational design of targeted therapeutic agents across infectious disease and oncology domains [3] [6] [8].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0